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3-(2-Methylsulfanyl)ethylmalate -

3-(2-Methylsulfanyl)ethylmalate

Catalog Number: EVT-1597220
CAS Number:
Molecular Formula: C7H10O5S-2
Molecular Weight: 206.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.
Overview

3-(2-Methylsulfanyl)ethylmalate is a compound that belongs to the family of malate derivatives, which are often involved in various biochemical pathways. This compound features a methylthio group, which can influence its reactivity and biological activity. The structure of 3-(2-Methylsulfanyl)ethylmalate allows it to participate in several chemical reactions, making it of interest in organic chemistry and potential applications in pharmaceuticals.

Source

The compound can be synthesized through various organic reactions, including multi-component reactions and condensation methods. Research articles have documented its synthesis, revealing insights into its formation and potential applications in medicinal chemistry .

Classification

3-(2-Methylsulfanyl)ethylmalate can be classified as an organic compound with the following characteristics:

  • Type: Malate derivative
  • Functional groups: Carboxylate, thioether
  • Chemical family: Aliphatic compounds
Synthesis Analysis

Methods

The synthesis of 3-(2-Methylsulfanyl)ethylmalate can be achieved through several methods, including:

  • Three-component condensation: This method involves the reaction of ethyl acetoacetate with formaldehyde and alkanethiols in the presence of a base such as sodium hydroxide. This approach yields various alkyl sulfanyl derivatives, including 3-(2-Methylsulfanyl)ethylmalate .
  • Asymmetric synthesis: Utilizing chiral reagents can enhance the optical purity of the product. For instance, using (-)-diisopinocamphenylboron chloride as a chiral reagent has been shown to increase the yield and enantiomeric excess of related compounds .

Technical Details

The synthesis typically requires controlled conditions, such as inert atmospheres (nitrogen or argon), specific temperature ranges (often between 0-5 °C), and careful monitoring of reaction times. Solvents like anhydrous tetrahydrofuran are commonly used to dissolve reactants and facilitate reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-Methylsulfanyl)ethylmalate includes:

  • Core structure: A malate backbone with a methylthio group attached to the ethyl chain.
  • Molecular formula: C₇H₁₄O₄S
  • Molecular weight: Approximately 178.25 g/mol

Data

The compound's structure can be visualized using molecular modeling software or determined through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

3-(2-Methylsulfanyl)ethylmalate can undergo various chemical reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down in the presence of water to regenerate malic acid and methylthiol.
  • Condensation reactions: Participating in further synthesis of complex organic molecules.

Technical Details

These reactions typically require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The presence of the methylthio group can also affect reaction rates and pathways.

Mechanism of Action

Process

In biological systems, compounds like 3-(2-Methylsulfanyl)ethylmalate may act as intermediates in metabolic pathways. The mechanism often involves:

  • Enzymatic catalysis: Enzymes may facilitate transformations involving this compound, influencing its reactivity and biological function.
  • Substrate specificity: The presence of the methylthio group may alter how enzymes interact with this compound compared to other similar substrates.

Data

Studies have shown that structural modifications can significantly impact enzyme activity and substrate specificity, suggesting potential applications in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to light yellow solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its carboxylic acid functionality.

Chemical Properties

  • pKa values: Reflecting acidity, relevant for understanding its behavior in biological systems.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Spectroscopic techniques such as Infrared (IR) spectroscopy can provide insights into functional groups present in the compound, while Mass Spectrometry (MS) can confirm molecular weight.

Applications

Scientific Uses

3-(2-Methylsulfanyl)ethylmalate has potential applications in:

  • Pharmaceutical development: As a precursor for synthesizing biologically active compounds.
  • Biochemical research: Studying metabolic pathways involving malate derivatives.
  • Agricultural chemistry: Investigating its role in plant metabolism or as a potential herbicide or pesticide component.

Research continues to explore its utility in various fields, particularly in developing new therapeutic agents based on its structural properties and reactivity.

Biosynthesis Pathways and Metabolic Integration

Role in Methionine-Derived Glucosinolate Biosynthesis

3-(2-Methylsulfanyl)ethylmalate is a pivotal intermediate in the biosynthesis of aliphatic glucosinolates—sulfur-rich specialized metabolites in Brassicaceae plants like Arabidopsis thaliana. These compounds serve as defense molecules against herbivores and pathogens. The methionine chain elongation cycle involves iterative three-step processes analogous to leucine biosynthesis: (1) condensation of acetyl-CoA with a 2-oxo acid, (2) isomerization, and (3) oxidative decarboxylation. 3-(2-Methylsulfanyl)ethylmalate specifically enters the pathway as the isomerized product derived from the condensation of 2-(2-methylthio)ethylmalate. This intermediate undergoes oxidative decarboxylation to yield the elongated 2-oxo acid, which is transaminated to form longer-chain methionine derivatives for glucosinolate core structures [3] [7] [10].

  • Table 1: Key Intermediates in Methionine Chain Elongation
    IntermediateEnzyme InvolvedPathway
    2-(2-Methylthio)ethylmalateMethylthioalkylmalate synthase (MAM)Chain initiation
    3-(2-Methylsulfanyl)ethylmalateIsopropylmalate isomerase (IPMI)Isomerization
    4-Methylthio-2-oxobutanoateIsopropylmalate dehydrogenase (IPMDH)Oxidative decarboxylation

Enzymatic Catalysis by Methylthioalkylmalate Synthase and Isopropylmalate Isomerase Homologs

The biosynthesis of 3-(2-Methylsulfanyl)ethylmalate involves two key enzymes:

  • Methylthioalkylmalate Synthase (MAM): Catalyzes the initial condensation of acetyl-CoA with 4-methylthio-2-oxobutanoate to form 2-(2-methylthio)ethylmalate. MAM enzymes evolved from leucine-biosynthetic isopropylmalate synthases (IPMS) through gene duplication and loss of a C-terminal regulatory domain [10].
  • Isopropylmalate Isomerase (IPMI): Converts 2-(2-methylthio)ethylmalate to 3-(2-Methylsulfanyl)ethylmalate. IPMI is a heterodimeric enzyme comprising a large subunit (encoded by At2g43090) and small subunits. The large subunit functions in both leucine and glucosinolate pathways, while small subunits (e.g., At1g18500 for glucosinolates) determine substrate specificity. GFP tagging confirms chloroplast localization, aligning with the organellar compartmentalization of glucosinolate biosynthesis [3] [9].

Evolutionary Insight: The structural similarity between methionine elongation intermediates and leucine precursors (e.g., 3-isopropylmalate) allows recruitment of conserved enzymes. Substrate promiscuity of ancestral IPMI likely facilitated this functional diversification [7] [10].

Oxidative Decarboxylation Mechanisms Mediated by 3-(2′-Methylthio)Ethylmalate Dehydrogenase

The oxidative decarboxylation of 3-(2-Methylsulfanyl)ethylmalate to 4-methylthio-2-oxopentanoate is catalyzed by NAD⁺-dependent isopropylmalate dehydrogenase homologs (IPMDHs). In A. thaliana, three IPMDH isoforms exist:

  • AtIPMDH1: Specialized for glucosinolate biosynthesis.
  • AtIPMDH2/3: Primarily function in leucine biosynthesis.

Crystal structures of AtIPMDH2 (PDB: 3R8W) reveal a conserved catalytic mechanism involving:

  • Substrate Coordination: The polar groups of 3-(2-Methylsulfanyl)ethylmalate bind conserved residues (Arg78, Ser136, Asn232) similarly to 3-isopropylmalate in leucine biosynthesis [1] [10].
  • Catalytic Activation: Lys232 activates a water molecule for substrate deprotonation, initiating oxidation [1] [5].
  • Substrate Specificity: A single Phe residue (Phe137 in AtIPMDH1) replaces Leu in AtIPMDH2/3. Mutagenesis studies confirm this residue governs specificity:
  • AtIPMDH1-F137L loses glucosinolate activity but gains leucine-pathway efficiency.
  • AtIPMDH2-L134F acquires 200-fold increased activity for 3-(2-Methylsulfanyl)ethylmalate [10] [7].
  • Table 2: Kinetic Parameters of Wild-Type and Mutant IPMDHs
    EnzymeSubstrateKcat (s⁻¹)Km (µM)Kcat/Km (M⁻¹s⁻¹)
    AtIPMDH1 (Wild-type)3-(2′-Methylthio)ethylmalate15.2 ± 0.928 ± 35.4 × 10⁵
    AtIPMDH1-F137L3-(2′-Methylthio)ethylmalate0.08 ± 0.01110 ± 207.3 × 10²
    AtIPMDH2-L134F3-(2′-Methylthio)ethylmalate8.7 ± 0.445 ± 51.9 × 10⁵
    AtIPMDH2 (Wild-type)3-Isopropylmalate12.1 ± 0.722 ± 25.5 × 10⁵

Interplay Between Leucine Biosynthesis and Glucosinolate Metabolic Networks

The metabolic network for 3-(2-Methylsulfanyl)ethylmalate exemplifies enzyme recruitment from primary metabolism:

  • Shared Reaction Chemistry: Both pathways involve identical steps: condensation, isomerization, oxidative decarboxylation, and transamination. This mechanistic parallelism enabled evolutionary co-option [3] [10].
  • Gene Duplication and Divergence: IPMS, IPMI, IPMDH, and BCAT genes underwent duplication events. For IPMDH, a single residue substitution (Leu↔Phe) redirected enzyme specificity toward glucosinolate intermediates while preserving leucine biosynthesis via ancestral isoforms [7] [10].
  • Metabolic Channeling: IPMI large subunit mutants accumulate intermediates of both pathways, confirming shared infrastructure. However, small subunits and active-site substitutions (e.g., in IPMDH1) enforce pathway specificity, preventing crosstalk [3] [9].
  • Network Visualization Tools: Tools like the BioCyc Metabolic Network Explorer enable mapping of connections between leucine and glucosinolate intermediates, highlighting nodes like 3-(2-Methylsulfanyl)ethylmalate as hubs linking primary and specialized metabolism [2] [8].
  • Evolutionary Model:
graph LR  A[Ancestral Leucine Pathway] -->|Gene duplication| B(IPMDH/Leu biosynthesis)  A -->|Gene duplication| C(IPMDH1/Glucosinolates)  C -->|F137 substitution| D[Substrate specificity shift]  

Properties

Product Name

3-(2-Methylsulfanyl)ethylmalate

IUPAC Name

2-hydroxy-3-(2-methylsulfanylethyl)butanedioate

Molecular Formula

C7H10O5S-2

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2

InChI Key

UZRMQJKPFRLIDG-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(C(=O)[O-])O)C(=O)[O-]

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